molecular formula C14H17Cl2N3O2 B2801497 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide CAS No. 1218481-76-5

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide

Cat. No. B2801497
CAS RN: 1218481-76-5
M. Wt: 330.21
InChI Key: UCASWYPXOHDDJH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide is a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which results in the inhibition of neurotransmitter release and the modulation of neuronal excitability. 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide blocks the binding of adenosine to the A1 receptor, which leads to the activation of adenylate cyclase and the increase of cAMP levels.
Biochemical and Physiological Effects
3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In cancer cells, 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In cardiovascular tissues, 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide reduces myocardial infarction size, improves cardiac function, and reduces oxidative stress. In the brain, 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide improves cognitive function, reduces neuroinflammation, and protects against ischemic injury.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of A1 receptor signaling. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One of the limitations is its relatively low solubility in water, which requires the use of organic solvents in experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose titration in experiments.

Future Directions

There are several future directions for the study of 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide. One direction is the development of more potent and selective A1 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is the investigation of the potential side effects and toxicity of A1 receptor antagonists in vivo. Finally, the investigation of the potential use of A1 receptor antagonists in combination with other therapies for enhanced efficacy in disease treatment is another future direction.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-3,5-dimethylpyridine with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-3,5-dimethylpyridin-4-yl)acetate. This intermediate is then reacted with piperidine and sodium hydride to form ethyl 2-(2-(piperidin-1-yl)acetyl)-2-(2-chloro-3,5-dimethylpyridin-4-yl)acetate. The final step involves the hydrolysis of the ester group to form 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide.

Scientific Research Applications

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In cardiovascular research, 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has been shown to reduce myocardial infarction size and improve cardiac function in animal models. In neurological research, 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

3,6-dichloro-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O2/c1-9(14(21)19-7-3-2-4-8-19)17-13(20)12-10(15)5-6-11(16)18-12/h5-6,9H,2-4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCASWYPXOHDDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide

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